molecular formula C12H6ClF2NO2 B6388282 2-Chloro-5-(2,3-difluorophenyl)nicotinic acid CAS No. 1261778-18-0

2-Chloro-5-(2,3-difluorophenyl)nicotinic acid

Cat. No.: B6388282
CAS No.: 1261778-18-0
M. Wt: 269.63 g/mol
InChI Key: XLQKJOVFULBEOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-difluorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the chlorination of the N-oxide of nicotinic acid, followed by substitution reactions to introduce the fluorine atoms . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and fluorination processes, utilizing reagents such as phosphorus oxychloride and various fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-difluorophenyl)nicotinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the compound’s oxidation state .

Scientific Research Applications

2-Chloro-5-(2,3-difluorophenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,3-difluorophenyl)nicotinic acid is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO2/c13-11-8(12(17)18)4-6(5-16-11)7-2-1-3-9(14)10(7)15/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQKJOVFULBEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687351
Record name 2-Chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261778-18-0
Record name 2-Chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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